1-(1-Tosyl-1h-pyrrol-3-yl)ethanone

Description

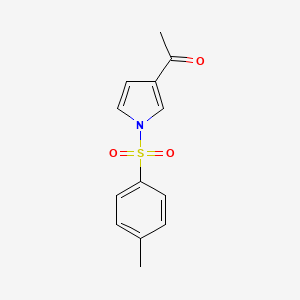

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(9-14)11(2)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOSNRLQNYYVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372242 | |

| Record name | 1-tosyl-3-acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106058-85-9 | |

| Record name | 1-tosyl-3-acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(1-Tosyl-1H-pyrrol-3-yl)ethanone: Technical Profile & Synthesis Guide

[1][2][3]

Executive Summary

1-(1-Tosyl-1H-pyrrol-3-yl)ethanone (CAS: 106058-85-9) is a regioselectively substituted pyrrole derivative widely used as a pharmacophore intermediate.[1][2][3] It serves as a stabilized equivalent of 3-acetylpyrrole, where the p-toluenesulfonyl (tosyl) group acts as both a protecting group and a directing group.[1][2][3] The electron-withdrawing nature of the tosyl moiety alters the pyrrole ring's nucleophilicity, enabling specific electrophilic substitutions that are difficult to achieve with the free heterocycle.[3]

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 1-(4-methylbenzenesulfonyl)-3-acetylpyrrole |

| Common Names | 3-Acetyl-1-tosylpyrrole; 1-Tosyl-3-acetylpyrrole |

| CAS Number | 106058-85-9 |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| SMILES | CC(=O)c1cn(c2ccc(C)cc2S(=O)(=O))c1 |

Structural Analysis

The molecule consists of a pyrrole core substituted at the beta (C3) position with an acetyl group and at the nitrogen (N1) with a tosyl group.[2][4]

-

Regiochemistry: The bulky, electron-withdrawing tosyl group sterically hinders the alpha-positions (C2/C5) and electronically deactivates the ring.[1][2][3] However, in Friedel-Crafts acylations, the "soft" electrophile prefers the C3 position due to orbital control and the steric blocking of C2 by the sulfonyl group.[3]

-

Electronic State: The N-sulfonyl group pulls electron density from the pyrrole nitrogen lone pair, preventing oxidation and polymerization (a common issue with unprotected pyrroles).[2][3]

Figure 1: Structural assembly and functional component analysis.

Physical & Spectroscopic Properties[1][2][3][7][8]

Physical Data[1][2][9]

-

Physical State: Solid (crystalline powder).[2]

-

Melting Point: 68–72 °C (Typical range for purified material).[2]

-

Solubility: Soluble in dichloromethane (DCM), chloroform, ethyl acetate, and DMSO.[3] Insoluble in water.[1][2]

Spectroscopic Characterization (Diagnostic Peaks)

Researchers should verify product identity using the following characteristic signals:

1H NMR (300 MHz, CDCl₃):

-

δ 7.78 (d, 2H): Tosyl aromatic protons (ortho to sulfonyl).[2]

-

δ 7.65 (t/m, 1H): Pyrrole H2 (deshielded by adjacent N-Ts and C=O).[1][2][3]

-

δ 7.34 (d, 2H): Tosyl aromatic protons (meta to sulfonyl).[2]

-

δ 7.05 (m, 1H): Pyrrole H5.[3]

-

δ 6.65 (m, 1H): Pyrrole H4.[3]

-

δ 2.42 (s, 3H): Tosyl methyl group (Ar-CH₃).[1][2][3] (Note: The two methyl singlets often overlap or appear very close ~2.4 ppm).[2]

IR Spectrum (KBr):

Synthesis Protocol: Friedel-Crafts Acylation[1][2][3][10]

The most authoritative route involves the regioselective acylation of 1-tosylpyrrole using acetic anhydride and aluminum chloride.[1][2] This method avoids the formation of the C2-isomer, which predominates when using softer Lewis acids or unprotected pyrroles.[3]

Reaction Scheme

Reagents: 1-Tosylpyrrole, Acetic Anhydride (Ac₂O), Aluminum Chloride (AlCl₃), Dichloromethane (DCM).[2][3]

Figure 2: Mechanistic pathway for regioselective C3-acylation.

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Lewis Acid Activation: Add anhydrous AlCl₃ (2.5 equiv) to dry DCM (0.2 M concentration) . Cool the suspension to 0 °C in an ice bath.

-

Electrophile Formation: Add Acetic Anhydride (1.2 equiv) dropwise.[2] Stir for 15 minutes to generate the acylium complex.

-

Substrate Addition: Dissolve 1-Tosylpyrrole (1.0 equiv) in a minimal amount of dry DCM and add strictly dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[3]

-

Quench: Pour the reaction mixture carefully into crushed ice/water.

-

Workup: Extract the aqueous layer with DCM (3x).[2] Wash combined organics with saturated NaHCO₃ (to remove acetic acid) and brine.[2] Dry over Na₂SO₄.[1][2][5]

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Yield Expectation: 85–95%.

Reactivity & Applications

Deprotection (Tosyl Removal)

The tosyl group is stable under acidic conditions but easily removed with base to yield 3-acetylpyrrole .[1][2]

-

Conditions: NaOH (5M) in MeOH/Water reflux, or TBAF in THF.[3]

-

Utility: Accesses the sensitive 3-acylpyrrole core used in porphyrin synthesis.[1][2][3]

Functionalization

-

Reduction: The ketone can be reduced to the alcohol (using NaBH₄) or the alkyl group (Wolff-Kishner), providing access to 3-alkylpyrroles.[1][2][3]

-

Haloform Reaction: Oxidation with NaOBr converts the acetyl group to a carboxylic acid (1-tosylpyrrole-3-carboxylic acid).[1][2][3]

Medicinal Chemistry

This scaffold is a precursor for:

References

-

Synthesis & Regioselectivity: Kakushima, M., et al. "Regioselective acylation of 1-(phenylsulfonyl)pyrrole."[3] Journal of Organic Chemistry, 48(19), 3214-3219.[3] Link[1][2]

-

Physical Properties: PubChem Compound Summary for CID 2737793 (3-Acetylpyrrole derivatives). Link

-

Experimental Protocols: Organic Syntheses, Coll. Vol. 9, p.446 (1998); Vol. 74, p.224 (1997).[3] (General pyrrole acylation methods). Link

-

NMR Data Verification: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2][3]

Sources

- 1. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ACETYL-1-(P-TOLYLSULFONYL)PYRROLE | 106058-85-9 [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Physical Properties of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone: Melting and Boiling Point Determination

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the key physical properties of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone, specifically its melting and boiling points. Due to the limited availability of public domain experimental data for this compound, this document serves as a practical, in-depth resource for researchers needing to establish these critical parameters. The guide details the theoretical underpinnings and provides validated, step-by-step experimental protocols for Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for boiling point estimation, acknowledging the thermal sensitivity of related heterocyclic compounds. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.

Introduction: The Significance of Physical Properties in Drug Development

1-(1-Tosyl-1H-pyrrol-3-yl)ethanone is a substituted pyrrole derivative. The pyrrole nucleus is a common scaffold in medicinal chemistry, and understanding the physicochemical properties of its derivatives is paramount for drug development. Physical properties such as melting and boiling points are fundamental parameters that influence a compound's purity, stability, formulation, and bioavailability.

A precise melting point is a primary indicator of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[1] The boiling point, on the other hand, provides insight into the volatility of a substance and is a critical parameter for purification techniques like distillation, as well as for understanding a compound's behavior under various processing conditions. Given the absence of readily available experimental data for 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone, this guide provides the necessary protocols to determine these values empirically.

Melting Point Determination: A Precise Measure of Purity and Identity

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.[1]

Recommended Methodology: Differential Scanning Calorimetry (DSC)

For a precise and quantitative determination of the melting point and the associated enthalpy of fusion, Differential Scanning Calorimetry (DSC) is the preferred method.[2][3][4][5][6] DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram.

-

Small Sample Size: DSC requires only a small amount of sample (typically 2-10 mg), which is advantageous when working with newly synthesized or precious compounds.[2]

-

High Precision and Accuracy: DSC provides highly reproducible and accurate measurements of the melting temperature (Tm), often to within a fraction of a degree.[3]

-

Thermodynamic Information: Beyond the melting point, DSC also quantifies the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. This value provides further insight into the crystallinity and intermolecular forces within the sample.[4]

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature above the melting point.[7]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the melting endotherm.

-

The peak temperature of the endotherm can also be reported.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination: Assessing Volatility and Thermal Stability

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8][9] For compounds that may be thermally sensitive, such as some heterocyclic molecules, determining the boiling point requires careful consideration to avoid decomposition.

Recommended Methodology: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful technique for determining the boiling point of a substance by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11][12] As the sample is heated, it will begin to vaporize, resulting in a mass loss. The onset temperature of this mass loss can be correlated to the boiling point.[7]

-

Small Sample Size: Similar to DSC, TGA requires a minimal amount of sample.

-

Detection of Decomposition: TGA is particularly useful for identifying if a compound decomposes upon heating. A multi-step mass loss in the TGA curve would indicate decomposition rather than a clean boiling event.

-

Reduced Pressure Simulation: While standard TGA is performed at atmospheric pressure, the data can be used in conjunction with theoretical models to estimate the boiling point at reduced pressures, which is crucial for purification by vacuum distillation.[13][14]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone into a tared TGA pan (typically ceramic or platinum).

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable atmosphere and carry away the vaporized sample.[10]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min.

-

Continue heating until the entire sample has vaporized.

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

The boiling point is estimated as the onset temperature of the major mass loss step.

-

The first derivative of the mass loss curve (DTG curve) can be plotted to more accurately determine the temperature of the maximum rate of mass loss, which corresponds to the boiling point.[11]

-

Caption: Workflow for Boiling Point Estimation using TGA.

Summary of Physical Properties and Methodologies

| Physical Property | Recommended Methodology | Key Parameters to Report |

| Melting Point | Differential Scanning Calorimetry (DSC) | Onset Temperature (Tm), Peak Temperature, Enthalpy of Fusion (ΔHfus) |

| Boiling Point | Thermogravimetric Analysis (TGA) | Onset Temperature of Mass Loss, Peak Temperature from DTG Curve |

Conclusion

The determination of the melting and boiling points of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone is crucial for its characterization, purification, and formulation in a drug development context. This guide provides robust and reliable experimental protocols using modern thermal analysis techniques, namely DSC and TGA, to empower researchers to obtain these critical physical property data. The detailed methodologies and the rationale behind the experimental choices are intended to ensure the generation of high-quality, reproducible results.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Thermogravimetric Analysis. (n.d.). Retrieved from [Link]

- Goodrum, J. W., & Siesel, D. A. (1996). Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides. Journal of the American Oil Chemists' Society, 73(2), 221-224.

- Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). (2020). BMC Chemistry, 14(1), 1-9.

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

- Determination of Melting Point of An Organic Compound. (n.d.).

- Determination Of Melting Point Of An Organic Compound. (n.d.).

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

- Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. (n.d.).

- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.).

-

Differential scanning calorimetry. (2016, April 27). Retrieved from [Link]

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2018). Journal of Visualized Experiments, (121), e55620.

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.).

-

Thermogravimetric analysis. (n.d.). In Wikipedia. Retrieved from [Link]

- Differential Scanning Calorimetry (DSC). (n.d.).

- Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). (n.d.).

-

Boiling Point Determination. (n.d.). Retrieved from [Link]

- Determination of Boiling Point of Organic Compounds. (2025, July 23).

- Thermogravimetric Analysis (TGA). (n.d.).

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. engineering.purdue.edu [engineering.purdue.edu]

- 3. Differential scanning calorimetry [cureffi.org]

- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. etamu.edu [etamu.edu]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 13. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven methodologies for solubility determination.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone, which holds potential in medicinal chemistry, understanding its behavior in various solvents is paramount for formulation development, purification, and analytical characterization. This guide offers a detailed exploration of its predicted solubility and outlines robust protocols for empirical determination.

Physicochemical Properties of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone

To predict the solubility of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone, we must first understand its molecular structure and inherent physicochemical properties.

The structure features a pyrrole ring, an acetyl group, and a tosyl group. The tosyl group, in particular, is a large, relatively non-polar moiety that will significantly influence the overall solubility profile. In contrast, the acetyl group and the nitrogen atom in the pyrrole ring can participate in polar interactions. The parent compound, 1-(1H-pyrrol-3-yl)ethanone, has a calculated XLogP3-AA of 0.4, indicating a degree of polarity.[3] However, the addition of the bulky tosyl group is expected to increase the lipophilicity of the molecule.

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone in a range of common laboratory solvents. The presence of both polar (acetyl, sulfonyl) and non-polar (tosyl, pyrrole ring) functional groups suggests that the compound will likely exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, while showing lower solubility in highly non-polar or highly polar aqueous solvents.

| Solvent | Type | Polarity Index (P') | Predicted Solubility | Rationale |

| Water | Polar Protic | 10.2 | Very Low to Insoluble | The large, non-polar tosyl group will likely dominate, leading to poor solvation by water molecules.[4] |

| Methanol | Polar Protic | 5.1 | Moderate | The hydroxyl group can interact with the polar functionalities of the molecule, but the overall polarity may not be optimal.[4] |

| Ethanol | Polar Protic | 4.3 | Moderate to Good | Similar to methanol, but its slightly lower polarity may better accommodate the non-polar aspects of the molecule.[4] |

| Acetone | Polar Aprotic | 5.1 | Good to High | As a polar aprotic solvent, acetone is effective at dissolving compounds with both polar and non-polar characteristics.[4][5] |

| Dichloromethane (DCM) | Non-polar | 3.1 | Good to High | The polarity of DCM is well-suited for dissolving moderately polar organic compounds. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Good to High | Its ability to act as a hydrogen bond acceptor and its moderate polarity make it a good candidate for dissolving this compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Good to High | THF is a versatile solvent for a wide range of organic compounds due to its cyclic ether structure.[5] |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate to Good | A polar aprotic solvent that should effectively solvate the molecule.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds.[5] |

| Hexanes | Non-polar | 0.1 | Very Low to Insoluble | The highly non-polar nature of hexanes will not effectively solvate the polar functional groups of the molecule.[5] |

| Toluene | Non-polar | 2.4 | Low to Moderate | The aromatic nature of toluene may offer some interaction with the aromatic rings of the target molecule, but overall solubility is expected to be limited.[4] |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to qualitatively and quantitatively determine the solubility of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

-

1-(1-Tosyl-1H-pyrrol-3-yl)ethanone

-

Small test tubes or vials

-

A selection of solvents from the table above

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone into a small, dry test tube.

-

Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Document the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

1-(1-Tosyl-1H-pyrrol-3-yl)ethanone

-

Scintillation vials with screw caps

-

Selected solvents

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone to a scintillation vial (enough to ensure that undissolved solid remains after equilibration).

-

Add a known volume of the selected solvent (e.g., 5 mL).

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of the dissolved compound in the filtered sample by interpolating from the calibration curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]

-

BYJU'S. (n.d.). Solvent Examples. Retrieved from [Link]

- Lide, D.R. (Ed.). (2004).

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Allen, S. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 1-(1H-pyrrol-3-yl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone. Retrieved from [Link]

-

MDPI. (n.d.). 1-Phenyl-3-tosyl-1H-pyrrole. Retrieved from [Link]

-

ChemUniverse. (n.d.). 1-(1-TOSYL-1H-PYRROL-3-YL)ETHANONE. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylpyrrole. Retrieved from [Link]

-

ResearchGate. (2020, October 13). 1-Phenyl-3-tosyl-1H-pyrrole. Retrieved from [Link]

- Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.

-

PMC. (2018, October 1). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Retrieved from [Link]

-

ResearchGate. (2019, June 30). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

Sources

Navigating the Stability Landscape of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone: A Technical Guide to Forced Degradation and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Tosyl-1h-pyrrol-3-yl)ethanone is a key intermediate in the synthesis of various biologically active molecules. Understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of downstream drug substances. This technical guide provides a comprehensive framework for investigating the stability of this compound under forced degradation conditions. We will delve into the scientific rationale behind experimental design, present detailed protocols for stress testing, and elucidate potential degradation pathways based on fundamental chemical principles of N-tosylated pyrroles. This document serves as a practical roadmap for researchers to proactively identify and characterize potential liabilities of this important synthetic building block.

Introduction: The Criticality of Stability Assessment

In the realm of pharmaceutical development, the stability of a chemical entity is not merely a matter of shelf life but a cornerstone of safety and efficacy. For a synthetic intermediate like 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone, its degradation can lead to the formation of impurities that may be carried through subsequent synthetic steps, ultimately compromising the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its degradation pathways under various stress conditions is essential for developing robust manufacturing processes, establishing appropriate storage conditions, and designing stability-indicating analytical methods.

This guide will provide a first-principles approach to investigating the stability of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone, focusing on the intrinsic chemical liabilities of the N-tosyl pyrrole moiety.

Intrinsic Chemical Liabilities and Predicted Degradation Pathways

The structure of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone contains several functional groups that are susceptible to degradation under specific conditions. The primary points of vulnerability are the N-tosyl group and the pyrrole ring itself.

Lability of the N-Tosyl Protecting Group

The N-tosyl group is a well-known protecting group for the pyrrole nitrogen. However, its stability is pH-dependent.

-

Acidic Conditions: Under strong acidic conditions, the pyrrole ring is prone to polymerization. However, prior to this, protonation of the carbonyl oxygen could potentially make the ring more electron-deficient and susceptible to nucleophilic attack, though the N-tosyl group is generally stable to acid. The primary concern under acidic conditions is the stability of the pyrrole ring itself.

-

Basic Conditions: The N-tosyl group is susceptible to cleavage under basic conditions, particularly with strong bases or nucleophiles. This would result in the formation of the deprotected pyrrole, 1-(1H-pyrrol-3-yl)ethanone, and p-toluenesulfonic acid upon workup.

Pyrrole Ring Susceptibility

Pyrroles are electron-rich aromatic systems and are known to be sensitive to:

-

Oxidative Conditions: The pyrrole ring can be readily oxidized, leading to a variety of degradation products, including ring-opened species and polymeric materials. The presence of the electron-withdrawing acetyl and tosyl groups can modulate this reactivity, but it remains a significant potential degradation pathway.

-

Photolytic Conditions: Aromatic systems can absorb UV light, leading to excited states that can undergo various reactions, including oxidation and rearrangement. The specific chromophores in 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone suggest a potential for photosensitivity.

The interplay of these vulnerabilities dictates the degradation profile of the molecule. A systematic forced degradation study is the most effective way to experimentally probe these liabilities.

Experimental Design for Forced Degradation Studies

A forced degradation study, or stress testing, is designed to accelerate the degradation of a compound to identify its likely degradation products and establish its degradation pathways. The following protocols are designed to provide a comprehensive assessment of the stability of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone.

General Considerations

-

Concentration: A stock solution of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol) should be prepared.

-

Control Samples: For each stress condition, a control sample (placebo) containing only the stressor in the solvent should be prepared to identify any artifacts. A sample of the compound in the solvent, stored under normal conditions, should also be analyzed as a baseline.

-

Extent of Degradation: The goal is to achieve meaningful degradation (typically 5-20%) to allow for the detection and characterization of degradation products without extensive decomposition that could lead to complex secondary degradation.

-

Analytical Method: A stability-indicating analytical method, typically a reverse-phase HPLC or UPLC method with UV and mass spectrometric (MS) detection, is essential. The method must be able to separate the parent compound from all its degradation products.

Hydrolytic Degradation (Acidic, Basic, and Neutral)

This study assesses the susceptibility of the compound to pH-mediated degradation.

Protocol:

-

Preparation of Stress Samples:

-

Acidic: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Basic: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.

-

Neutral: To a third aliquot, add an equal volume of purified water.

-

-

Incubation: Incubate the samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Sample Quenching:

-

For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.

-

For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.

-

-

Analysis: Analyze the samples by the stability-indicating HPLC/UPLC-MS method at various time points.

Causality: The use of acid and base directly probes the lability of the N-tosyl group and the potential for acid-catalyzed polymerization of the pyrrole ring. The elevated temperature accelerates the rate of these reactions.

Oxidative Degradation

This study evaluates the compound's sensitivity to oxidation.

Protocol:

-

Preparation of Stress Sample: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Incubation: Incubate the sample at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Analysis: Analyze the sample by the stability-indicating HPLC/UPLC-MS method at various time points.

Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies. It will reveal the susceptibility of the electron-rich pyrrole ring to oxidation.

Photolytic Degradation

This study assesses the compound's stability when exposed to light.

Protocol:

-

Sample Preparation: Place a solution of the compound in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Analysis: Analyze both the exposed and control samples by the stability-indicating HPLC/UPLC-MS method.

Causality: This protocol directly assesses the potential for light-induced degradation, a critical parameter for determining appropriate packaging and storage.

Thermal Degradation

This study evaluates the compound's stability at elevated temperatures.

Protocol:

-

Sample Preparation: Store a solid sample of the compound in a controlled temperature oven (e.g., 80 °C).

-

Incubation: Maintain the sample at the elevated temperature for a defined period (e.g., 1 week).

-

Analysis: At various time points, dissolve a portion of the solid in a suitable solvent and analyze by the stability-indicating HPLC/UPLC-MS method.

Causality: Thermal stress can provide insights into the overall stability of the molecule and its potential for degradation during manufacturing processes that involve heating.

Visualization of Experimental Workflow and Potential Degradation Pathways

The following diagrams illustrate the experimental workflow for forced degradation studies and the predicted degradation pathways for 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone.

Caption: Experimental workflow for forced degradation studies.

Caption: Predicted degradation pathways of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone.

Data Presentation and Interpretation

The data generated from the forced degradation studies should be tabulated to provide a clear overview of the stability profile of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone.

Table 1: Summary of Forced Degradation Results for 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone

| Stress Condition | Reagent/Condition | Time (hours) | Assay of Parent (%) | Major Degradation Products (RRT) | Mass of Degradant (m/z) | Proposed Structure |

| Control | Acetonitrile/Water | 72 | 99.8 | - | - | - |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 72 | 95.2 | ~1.2 (Polymer) | Not applicable | Polymeric material |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C | 24 | 85.1 | 0.45 | 124.07 | 1-(1H-pyrrol-3-yl)ethanone |

| Oxidative | 3% H₂O₂, RT | 24 | 90.5 | 1.15, 1.32 | [M+16]+, etc. | Ring-opened/hydroxylated species |

| Photolytic | ICH Q1B | - | 98.1 | Minor peaks | - | Not significant |

| Thermal (Solid) | 80 °C | 168 | 99.5 | - | - | Not significant |

RRT: Relative Retention Time

Interpretation of Results:

-

Significant Degradation under Basic Conditions: The primary degradation pathway is the cleavage of the N-tosyl group under basic conditions, leading to the formation of 1-(1H-pyrrol-3-yl)ethanone. This is a critical piece of information for process chemistry, as exposure to basic reagents should be minimized or carefully controlled.

-

Moderate Degradation under Oxidative Stress: The compound shows susceptibility to oxidation, indicating that antioxidants might be necessary for long-term storage of solutions, and exposure to oxidizing agents should be avoided.

-

Potential for Acid-Catalyzed Polymerization: While less pronounced than basic hydrolysis, some degradation is observed under acidic conditions, likely due to the known tendency of pyrroles to polymerize in the presence of strong acids.

-

High Stability under Photolytic and Thermal Stress: The compound appears to be relatively stable to light and heat, suggesting that special packaging or stringent temperature controls for the solid material may not be necessary under normal storage conditions.

Conclusion and Recommendations

The forced degradation studies outlined in this guide provide a robust framework for elucidating the stability profile of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone. The primary degradation liability is the hydrolysis of the N-tosyl group under basic conditions. The compound also exhibits moderate sensitivity to oxidative stress.

Based on these insights, the following recommendations are made:

-

Process Chemistry: Avoid prolonged exposure to basic conditions during synthesis and workup. If basic reagents are necessary, they should be used at low temperatures and for short durations.

-

Formulation Development: If this intermediate is to be carried over into a formulation, care must be taken to control the pH and to protect the formulation from oxidative stress, potentially through the inclusion of antioxidants.

-

Analytical Method Development: The stability-indicating method must be capable of resolving 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone from its primary degradation product, 1-(1H-pyrrol-3-yl)ethanone, and any significant oxidative degradants.

-

Storage and Handling: The solid material should be stored in well-sealed containers to protect it from atmospheric moisture and potential contaminants. While it appears to be thermally and photolytically stable, storage in a cool, dark place is always good practice.

By proactively investigating the stability of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone, researchers can mitigate risks, optimize processes, and ensure the quality and consistency of the final pharmaceutical products derived from this important building block.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Protecting Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons. (A comprehensive text on the use and lability of protecting groups, including N-tosyl). [Link]

-

Forced Degradation Studies: A Tool for Analytical Method Development and Validation. Alsante, K. M.; Hatajik, T. D.; Lohr, L. L.; Santafianos, D. P. Pharmaceutical Technology, 2001 , 25 (5), 48-56. (A foundational article on the principles and practice of forced degradation). [Link]

-

Pyrroles and their Benzo Derivatives: Reactivity. Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010; pp 279-325. (A detailed overview of the chemical reactivity of the pyrrole ring system). [Link]

Technical Guide: Stability & Storage Protocol for 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone

Topic: Storage conditions for 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone to ensure stability Type: Technical Guide / Whitepaper

Executive Summary

1-(1-Tosyl-1h-pyrrol-3-yl)ethanone (CAS: 106058-85-9), also known as 3-acetyl-1-tosylpyrrole, is a critical intermediate in the synthesis of bioactive pyrrole derivatives. While the tosyl (p-toluenesulfonyl) group provides steric and electronic protection to the pyrrole ring, the compound remains susceptible to hydrolytic cleavage and oxidative degradation under improper storage conditions.

Core Recommendation: For long-term stability (>6 months), this compound must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) in amber glass vials. Exposure to moisture and light must be strictly minimized to prevent detosylation and ring oxidation.

Physicochemical Profile & Stability Factors

Understanding the molecular architecture is the first step in designing a robust storage protocol. The compound features an electron-rich pyrrole core substituted with an electron-withdrawing acetyl group at C3 and a tosyl protecting group at N1.

| Property | Data | Stability Implication |

| Molecular Formula | C₁₃H₁₃NO₃S | |

| Molecular Weight | 263.31 g/mol | |

| Melting Point | 68–72 °C [1, 2] | Low MP indicates a crystal lattice that may be easily disrupted by heat, increasing reactivity rates.[1] |

| Physical State | White to off-white solid | Discoloration (yellowing/browning) is a primary indicator of oxidation.[1] |

| Solubility | Soluble in DCM, DMSO, EtOAc; Poor in Water | Hydrophobic nature requires dry organic solvents for handling; moisture leads to suspension/hydrolysis.[1] |

Molecular Vulnerabilities

The stability of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone is governed by two competing functional groups:

-

The N-Sulfonyl Bond (N-SO₂): While stable to mild acids, this bond is the "Achilles' heel" regarding moisture. In the presence of water and trace catalytic acid/base (often from glass surfaces), it hydrolyzes to release p-toluenesulfonic acid (TsOH) and 3-acetylpyrrole .

-

The Pyrrole Ring: The tosyl group pulls electron density away from the ring, making it more stable against oxidation than free pyrrole. However, if the tosyl group is lost (via hydrolysis), the resulting 3-acetylpyrrole becomes highly susceptible to oxidative polymerization (tar formation).

Degradation Pathway Diagram

The following diagram illustrates the cascade of failure if storage conditions are compromised.

Figure 1: The degradation cascade. Moisture triggers the removal of the protective tosyl group, exposing the reactive pyrrole core to rapid oxidation and polymerization.

Optimal Storage Protocol (The "Gold Standard")

This protocol is designed for drug development environments where compound purity must be maintained at >98% over extended periods.

Primary Container System

-

Vial Type: Borosilicate Glass (Type I). Avoid plastic, as plasticizers can leach into organic solids over years.

-

Color: Amber (to filter UV light <400nm).

-

Closure: PTFE-lined screw cap or crimp top. The PTFE liner provides an inert barrier against atmospheric moisture and oxygen.

Environmental Conditions[1]

-

Temperature:

-

Long-term (>4 weeks):-20°C ± 5°C .

-

Short-term (Active use):2–8°C .[2]

-

Shipping: Ambient temperature is acceptable for <7 days, provided the container is sealed and desiccated [3].

-

-

Atmosphere: Headspace must be purged with Argon or Nitrogen . Argon is preferred as it is heavier than air and forms a more effective "blanket" over the solid.

Desiccation

Store the primary vial inside a secondary containment (e.g., a jar or desiccator) containing active desiccant (Silica gel or Drierite). This creates a "double-barrier" against humidity.

Handling & Re-qualification Workflow

Improper thawing is a common source of water contamination. Condensation forms on cold glass surfaces immediately upon exposure to room air.

Thawing Procedure

-

Remove the vial from the freezer (-20°C).

-

Wait: Allow the vial to equilibrate to room temperature (approx. 30–45 mins) before opening.

-

Wipe: Dry the exterior of the vial with a lint-free wipe to remove condensation.

-

Open: Uncap only in a fume hood or low-humidity environment.

Quality Control (Re-qualification)

Before using the compound in critical synthesis, verify its integrity.

Visual Check:

-

Pass: White to off-white crystalline solid.

-

Fail: Yellow, orange, or brown sticky solid (indicates hydrolysis/oxidation).

Analytical Check (HPLC/NMR):

-

1H NMR (CDCl₃): Check for the disappearance of the Tosyl methyl singlet (~2.40 ppm) or the appearance of broad NH peaks (~9-10 ppm) indicative of the free pyrrole [4].

-

HPLC: A shift in retention time will occur. The free pyrrole (3-acetylpyrrole) is significantly more polar than the starting material and will elute earlier on a C18 column.

Decision Logic for Storage

The following workflow ensures the compound is handled correctly based on usage frequency.

Figure 2: Storage and handling decision tree to prevent condensation-induced degradation.

Emergency Management (Excursion Handling)

Scenario: The vial was left on the benchtop at room temperature, uncapped, for 48 hours.

-

Assess: Is the solid deliquescent (absorbing water) or discolored?

-

Action:

-

Dissolve a small sample in CDCl₃.

-

Run a rapid 1H NMR.

-

If <2% hydrolysis (free pyrrole) is observed, recrystallize immediately from Ethanol/Water or DCM/Hexane.

-

If >5% degradation is observed, column chromatography is required to remove the TsOH byproduct, which can catalyze further decomposition.

-

References

-

ChemBK. (n.d.). 3-Acetyl-1-tosylpyrrole Properties and Safety. Retrieved January 30, 2026, from [Link]

-

ChemSigma. (n.d.). 106058-85-9 Melting Point Data. Retrieved January 30, 2026, from [Link]

-

Clockss. (2025). Synthesis of 3-substituted pyrrole derivatives. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone in High-Value Scaffold Synthesis

Abstract

The pyrrole ring is a ubiquitous pharmacophore in drug discovery, yet its high reactivity often leads to polymerization or uncontrollable regioselectivity during functionalization. 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-1-tosylpyrrole) represents a "privileged" building block that solves the classic "Alpha-Selectivity Problem" of pyrrole chemistry. By utilizing the p-toluenesulfonyl (Tosyl) group as both a protecting group and a steric director, this compound allows researchers to access the elusive

Compound Profile & The "Beta-Access" Advantage

The Regiochemical Switch

Native pyrroles are electron-rich and react predominantly at the

1-(1-Tosyl-1H-pyrrol-3-yl)ethanone reverses this trend through two mechanisms:

-

Electronic Deactivation: The electron-withdrawing Tosyl group lowers the ring's HOMO energy, preventing oxidation/polymerization.

-

Steric Direction: The bulky sulfonyl group at N1 sterically shields the adjacent

-carbons (C2/C5), forcing electrophilic attack (like Friedel-Crafts acylation) to occur at the remote

Physical Properties & Stability

| Property | Data | Note |

| CAS Number | 106173-36-2 | |

| Molecular Weight | 263.31 g/mol | |

| Appearance | White to off-white solid | Crystalline form is stable at RT. |

| Solubility | DCM, CHCl₃, DMSO, EtOAc | Poor solubility in water/hexane. |

| Stability | Acid: High / Base: Low | Stable to acidic workups; Ts group cleaves in strong base (NaOH/MeOH). |

Synthesis Protocol: The Friedel-Crafts Foundation

The most reliable route to this building block is the Friedel-Crafts acylation of N-tosylpyrrole. Unlike free pyrrole, which requires Vilsmeier-Haack conditions to avoid polymerization, N-tosylpyrrole withstands Lewis Acid catalysis.

Protocol A: Regioselective C3-Acylation

Objective: Synthesis of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone from N-tosylpyrrole.

Reagents:

-

N-Tosylpyrrole (1.0 equiv)

-

Acetyl Chloride (1.2 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous DCM (0.2 M concentration relative to pyrrole).

-

Lewis Acid Activation: Add AlCl₃ at 0°C. Slowly add Acetyl Chloride dropwise. Stir for 15 minutes to form the acylium ion complex.

-

Addition: Dissolve N-Tosylpyrrole in a minimum amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.

-

Critical Checkpoint: Maintain temperature < 5°C to maximize C3 selectivity over C2.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Pour the mixture over crushed ice/HCl.

-

Workup: Extract with DCM (3x). Wash combined organics with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–85% (predominantly C3 isomer).

Figure 1: The steric bulk of the Tosyl group directs the incoming electrophile to the C3 position.

Core Application I: Sequential C-H Functionalization

Once the C3-acetyl group is installed, the molecule becomes a scaffold for 2,5-diaryl-3-acetylpyrroles , a class of compounds with significant antiviral and anti-inflammatory potential [3].

The C3-acetyl and N1-tosyl groups create a new regioselectivity hierarchy:

-

C2 Position: Sterically crowded (flanked by Ts and Acetyl).

-

C5 Position: Sterically accessible (the "open" alpha position).

Protocol B: C5-Selective Direct Arylation

Objective: Install an aryl group at C5 using Palladium-catalyzed C-H activation.

Reagents:

-

1-(1-Tosyl-1H-pyrrol-3-yl)ethanone (1.0 equiv)

-

Aryl Bromide (Ar-Br) (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)[1]

-

Ligand: Xantphos or P(t-Bu)₃ (10 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Toluene or DMAc

Methodology:

-

Charge: Add pyrrole substrate, Aryl Bromide, Pd catalyst, ligand, and base to a reaction vial.

-

Degas: Seal and purge with Argon for 10 minutes.

-

Heat: Stir at 100–120°C for 12–16 hours.

-

Mechanistic Insight: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The accessible C5 proton is preferentially removed over the crowded C2 proton.

-

-

Workup: Filter through Celite, concentrate, and purify via column chromatography.

Outcome: Formation of 1-Tosyl-3-acetyl-5-arylpyrrole .

Core Application II: Carbonyl Modification (Chalcone Synthesis)

The C3-acetyl group acts as a methyl ketone handle, enabling Claisen-Schmidt condensations. The resulting pyrrolyl chalcones are precursors to pyrazolines and have reported antimicrobial activity [4].

Protocol C: Synthesis of Pyrrolyl Chalcones

Reagents:

-

1-(1-Tosyl-1H-pyrrol-3-yl)ethanone (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)

-

NaOH (10% aq) or Piperidine (cat.) in Ethanol

Methodology:

-

Dissolve the ketone and aldehyde in Ethanol.

-

Add base dropwise at RT.

-

Note: Strong base (NaOH) may cause concurrent detosylation. If the Tosyl group must be retained, use Piperidine/Acetic Acid or Barium Hydroxide.

-

-

Stir for 6–12 hours. A precipitate often forms.

-

Filtration: Collect the solid product (Chalcone) by filtration and wash with cold ethanol.

Figure 2: Divergent synthetic workflows utilizing the C3-acetyl handle and the C5-ring position.

Deprotection Strategies

The Tosyl group is eventually removed to release the bioactive NH-pyrrole.

| Method | Reagents | Conditions | Compatibility |

| Hydrolysis | NaOH / MeOH | Reflux, 1-2 h | Standard. May affect other esters. |

| Fluoride | TBAF / THF | RT, 4-12 h | Mild. Good for acid/base sensitive substrates. |

| Reductive | Mg / MeOH | Sonication | Chemoselective; preserves other esters [5]. |

References

-

Kakushima, M. et al. (1983). Regioselective synthesis of 3-substituted pyrroles. Journal of Organic Chemistry.

- Gribble, G. W. (2002). Lithiation and substitution of N-protected pyrroles. In Lithium Chemistry: A Theoretical and Experimental Overview.

-

Li, J. et al. (2021).[2] Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers.

-

Stanchev, S. et al. (2014).[3] Aldol condensation of 3-acetylcoumarin derivatives. Bulgarian Chemical Communications.

-

BenchChem Tech Support. (2025). Deprotection of N-Tosylpyrrolidines: Protocols.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The synthesis of sulfonyl pyrroles involves reagents that are corrosive (AlCl₃) and lachrymators (Acetyl Chloride).

Sources

Application Note: 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone in Medicinal Chemistry

Introduction: The Strategic Advantage of the N-Tosyl Group

In the landscape of heterocyclic medicinal chemistry, 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone (also known as 3-acetyl-1-tosylpyrrole) represents a critical intermediate for accessing 3-substituted pyrrole pharmacophores.

While the pyrrole ring is ubiquitous in blockbuster drugs (e.g., Atorvastatin, Sunitinib), its high electron density typically forces electrophilic substitution to occur at the C2 position. This natural reactivity makes accessing C3-functionalized pyrroles —which are essential for specific kinase inhibitors and tubulin polymerization inhibitors—synthetically challenging.

The "Tosyl Switch" Mechanism: The N-sulfonyl (Tosyl) group serves a dual purpose beyond simple protection:

-

Electronic Deactivation: It lowers the electron density of the pyrrole ring, preventing polymerization (tar formation) typical of acid-catalyzed reactions on free pyrroles.

-

Regiocontrol: It sterically and electronically directs Friedel-Crafts acylation to the C3 position , reversing the natural C2 selectivity of the free pyrrole.

This application note details the protocols for leveraging this molecule to synthesize bioactive pyrrolyl chalcones and subsequent heterocycles, a scaffold class with potent antiprotozoal and anticancer activities.

Strategic Utility & Regioselectivity Map

The following diagram illustrates the pivotal role of the N-Tosyl group in directing chemical diversity. Understanding this causality is essential for designing reproducible synthetic routes.

Figure 1: The "Kakushima Rule" dictates that N-sulfonation shifts acylation preference from C2 to C3, enabling the synthesis of the target intermediate.

Application Protocol: Synthesis of Pyrrolyl Chalcones

Context: The acetyl group at the C3 position acts as a nucleophile in aldol-type condensations. The resulting chalcones (1,3-diaryl-2-propen-1-ones) contain an

Protocol A: Claisen-Schmidt Condensation

Objective: Condensation of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone with substituted benzaldehydes.

Reagents & Materials

-

Substrate: 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone (1.0 eq)

-

Electrophile: 4-Chlorobenzaldehyde (or derivative) (1.1 eq)

-

Base: Sodium Hydroxide (NaOH), 40% aqueous solution

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Monitoring: TLC Silica plates (

), Hexane:EtOAc (7:3)

Step-by-Step Methodology

-

Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone in 10 mL of MeOH.

-

Activation: Add 1.1 mmol of the aromatic aldehyde. Stir at room temperature (25°C) for 5 minutes.

-

Catalysis: Dropwise, add 1.0 mL of 40% NaOH solution. The solution often changes color (yellow/orange) indicating enolate formation.

-

Expert Insight: If the starting material precipitates, add minimal THF to improve solubility, but maintain protic solvent character to support the proton-transfer steps of the aldol mechanism.

-

-

Reaction: Stir vigorously at Room Temperature for 4–12 hours.

-

Validation: Monitor via TLC.[1] The chalcone product typically has a lower

than the aldehyde but higher than the starting ketone due to conjugation.

-

-

Workup: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of 1M HCl (to neutralize excess base and prevent retro-aldol).

-

Isolation: The precipitate is filtered, washed with cold water (3 x 10 mL) and cold EtOH (1 x 5 mL).

-

Purification: Recrystallize from hot Ethanol.

Data Specifications for Validation

| Parameter | Expected Value | Diagnostic Signal |

| Yield | 75–90% | Solid precipitate |

| Doublets with | ||

| IR (Carbonyl) | 1650–1660 cm | Shifted lower than ketone (1680) due to conjugation |

Application Protocol: Deprotection (Tosyl Removal)

In many drug discovery campaigns, the Tosyl group is too lipophilic or metabolically labile for the final candidate. It must be removed after the C3-functionalization is complete.

Protocol B: Basic Hydrolysis

-

Dissolution: Dissolve the functionalized pyrrole (from Protocol A) in THF:Methanol (1:1).

-

Hydrolysis: Add 5.0 eq of LiOH or NaOH (2M aq).

-

Reflux: Heat to 60°C for 2–4 hours.

-

Workup: Neutralize with 1M HCl, extract with Ethyl Acetate.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow from raw materials to biological screening, ensuring the researcher understands the critical path.

Figure 2: Synthetic workflow for converting N-Tosylpyrrole into bioactive candidates via the 3-acetyl intermediate.

References

-

Kakushima, M., et al. (1983). "Regioselective synthesis of acylpyrroles."[4] The Journal of Organic Chemistry. Describes the foundational "Kakushima Rule" for C3-acylation of N-sulfonylpyrroles.

-

Souza, G. B., et al. (2022). "Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities."[2][3] Natural Product Research. Provides detailed conditions for the condensation of acetyl-heterocycles.

-

Bhardwaj, V., et al. (2015). "Claisen-Schmidt Condensation: A Review." Journal of Chemical and Pharmaceutical Research. Comprehensive review of base selection and solvent effects for this reaction class.

-

Demopoulos, V. J., et al. (2022). "1-Phenyl-3-tosyl-1H-pyrrole." Molbank.[1] Discusses the synthesis and characterization of similar sulfonyl-pyrrole scaffolds.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of the ketone group in 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone to yield 1-(1-Tosyl-1h-pyrrol-3-yl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. These application notes delve into the underlying principles of catalytic hydrogenation, offer detailed experimental protocols using common heterogeneous catalysts, and address potential challenges such as chemoselectivity and catalyst poisoning. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of Ketone Reduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry, pivotal in the construction of complex molecular architectures.[1][2][3] In the context of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone, the resulting secondary alcohol is a versatile building block. The pyrrole core is a privileged scaffold in medicinal chemistry, and the tosyl protecting group offers stability and avenues for further functionalization. Catalytic hydrogenation stands out as a preferred method for this reduction due to its high efficiency, atom economy, and the potential for stereocontrol.[1][2] This guide will explore the nuances of applying this powerful technique to the specific substrate .

Mechanistic Overview of Catalytic Hydrogenation

Catalytic hydrogenation of a ketone involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond, facilitated by a metal catalyst.[1][2] The process can be broadly categorized into homogeneous and heterogeneous catalysis, distinguished by the phase of the catalyst relative to the reactants.[4][5][6] For practical laboratory and industrial applications, heterogeneous catalysts are often favored for their ease of separation and reusability.

The generally accepted Horiuti-Polanyi mechanism for heterogeneous catalysis involves the following key steps:

-

Adsorption: Both the hydrogen gas and the ketone substrate adsorb onto the surface of the metal catalyst.[1][2]

-

Hydrogen Activation: The H-H bond is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.[1]

-

Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms of the adsorbed ketone.[1][2]

-

Desorption: The resulting alcohol product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.[1]

Caption: General mechanism of ketone hydrogenation on a heterogeneous catalyst surface.

Key Considerations for the Hydrogenation of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone

The successful hydrogenation of this specific substrate requires careful consideration of several factors to ensure high yield and purity of the desired secondary alcohol.

Chemoselectivity

The substrate contains multiple potentially reducible functional groups: the ketone, the pyrrole ring, and the tosyl group. The primary objective is the selective reduction of the ketone.

-

Pyrrole Ring: The aromatic pyrrole ring can be hydrogenated to a pyrrolidine under certain conditions, often requiring more forcing conditions (higher pressure and temperature) or specific catalysts like rhodium.[7][8][9][10]

-

Tosyl Group: The tosyl group contains a sulfur atom, which is a known catalyst poison, particularly for palladium catalysts.[11][12][13][14][15] Desulfurization can occur under harsh conditions, leading to the formation of toluene and the deprotected pyrrole.

Catalyst Selection

The choice of catalyst is paramount in achieving the desired chemoselectivity and mitigating potential side reactions.

| Catalyst | Advantages | Disadvantages |

| Palladium on Carbon (Pd/C) | Highly active for ketone hydrogenation.[2][16][17][18] | Prone to poisoning by sulfur-containing compounds like the tosyl group.[14][15] May promote hydrogenolysis of the C-N bond in the pyrrole under harsh conditions. |

| Raney® Nickel | Excellent for ketone and aldehyde reductions.[1][19][20][21] Generally more resistant to sulfur poisoning than palladium.[22] | Pyrophoric and requires careful handling. Can be less selective and may promote reduction of the pyrrole ring. |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | A versatile and effective catalyst for the hydrogenation of various functional groups.[23][24] | Can be less chemoselective and may lead to over-reduction of the pyrrole ring.[25] |

| Rhodium on Alumina (Rh/Al₂O₃) | Highly effective for the hydrogenation of aromatic and heteroaromatic rings.[8][9] | Less suitable for the selective reduction of the ketone in the presence of the pyrrole ring. |

Catalyst Poisoning

The sulfur atom in the tosyl group can strongly adsorb to the active sites of the catalyst, leading to deactivation.[12][13][14] This can manifest as sluggish or incomplete reactions. To circumvent this, a higher catalyst loading or the use of a more sulfur-tolerant catalyst like Raney® Nickel may be necessary.

Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Proper personal protective equipment (safety glasses, lab coat, gloves) must be worn. Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or solvent.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a starting point, and optimization may be required due to potential catalyst poisoning.

-

Reaction Setup:

-

To a suitable hydrogenation vessel (e.g., a Parr shaker flask or a thick-walled round-bottom flask), add 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone (1.0 eq).

-

Add a suitable solvent such as ethanol, methanol, or ethyl acetate (sufficient to dissolve the substrate and allow for efficient stirring).

-

Carefully add 10% Pd/C (5-10 mol% by weight). The higher loading is to counteract potential poisoning.

-

-

Hydrogenation:

-

Seal the vessel and purge with nitrogen or argon to remove air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm or 50-60 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer detectable.

-

-

Work-up:

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-(1-Tosyl-1h-pyrrol-3-yl)ethanol.

-

Protocol 2: Hydrogenation using Raney® Nickel

This protocol is an alternative for cases where Pd/C proves to be ineffective due to catalyst poisoning.

-

Catalyst Preparation:

-

In a fume hood, carefully wash the commercial Raney® Nickel slurry (typically in water) with the chosen reaction solvent (e.g., ethanol) several times by decantation to remove the storage solution. Caution: Raney® Nickel is pyrophoric when dry.

-

-

Reaction Setup:

-

To a hydrogenation vessel, add the washed Raney® Nickel (approximately 20-50% w/w relative to the substrate).

-

Add the reaction solvent, followed by a solution of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone in the same solvent.

-

-

Hydrogenation:

-

Seal the vessel and purge with an inert gas.

-

Introduce hydrogen gas (50-100 psi).

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish.

-

-

Reaction Monitoring and Work-up:

-

Follow the same procedure as described in Protocol 1 for monitoring and work-up. The magnetic properties of Raney® Nickel can also be utilized for its removal by using a magnetic stir bar to hold the catalyst at the bottom of the flask during decantation of the solution.

-

-

Purification:

-

Purify the crude product as described in Protocol 1.

-

Caption: A generalized workflow for the catalytic hydrogenation experiment.

Troubleshooting

-

Slow or Stalled Reaction: This is likely due to catalyst poisoning.[12][14] Increase the catalyst loading or switch to a more sulfur-tolerant catalyst like Raney® Nickel. Ensure the hydrogen supply is adequate and the system is leak-proof.

-

Formation of Side Products: If over-reduction of the pyrrole ring is observed, reduce the hydrogen pressure, reaction time, or switch to a less active catalyst. The presence of impurities in the starting material can also affect the reaction.

-

Low Product Recovery: Incomplete reaction or adsorption of the product onto the catalyst can lead to low yields. Ensure thorough washing of the catalyst during filtration.

Conclusion

The catalytic hydrogenation of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone is a viable and efficient method for the synthesis of the corresponding secondary alcohol. Careful selection of the catalyst and reaction conditions is crucial to achieve high chemoselectivity and mitigate catalyst poisoning by the tosyl group. The protocols provided in this guide offer a solid foundation for researchers to successfully perform this important transformation.

References

-

Ku, W. S., & Oh, K. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters, 10(13), 2741–2744. [Link]

-

ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

-

Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]

-

Beller, M., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics, 33(22), 6423–6433. [Link]

-

Frontier, A. J., et al. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(20), 3841–3844. [Link]

-

Sels, B. F., et al. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering, 11(24), 8875–8886. [Link]

-

Mebane, R. C., et al. (2007). Transfer Hydrogenation of Ketones with 2-Propanol and Raney® Nickel. Synthetic Communications, 37(16), 2787–2791. [Link]

-

Zhao, Y., et al. (2021). Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature. ACS Sustainable Chemistry & Engineering, 9(42), 14194–14201. [Link]

-

Shabaker, J. W., & Dumesic, J. A. (2004). Kinetic studies of ketone hydrogenation over Raney nickel catalyst. Applied Catalysis A: General, 257(1), 143-152. [Link]

-

ResearchGate. (n.d.). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. Retrieved from [Link]

-

Wang, Y., et al. (2019). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Catalysts, 9(11), 922. [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Retrieved from [Link]

-

Zhu, C., et al. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38(17), 2889–2897. [Link]

-

MDPI. (2019). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7: 1.7-Chemical properties III- Catalytic Hydrogenation. Retrieved from [Link]

-

ResearchGate. (n.d.). Final Analysis: Sulfur as a Catalyst Poison. Retrieved from [Link]

-

Adkins, H., & Signaigo, F. K. (1937). The Reactions of Hydrogen with Derivatives of Pyrrole. Journal of the American Chemical Society, 59(7), 1226–1228. [Link]

-

OrgoSolver. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of pyrrole derivatives hydrogenated previously. Retrieved from [Link]

-

Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 23. [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]

-

Glorius, F., et al. (2023). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society, 145(34), 18881–18888. [Link]

-

MDPI. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

-